molecular formula C12H21NO4S B2942230 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide CAS No. 1421451-39-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide

Cat. No.: B2942230
CAS No.: 1421451-39-9
M. Wt: 275.36
InChI Key: UNFMHHMBJNNGDA-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide is an organic compound that features a furan ring, a methoxyethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide typically involves the following steps:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Introduction of the methoxyethyl group: This step involves the reaction of the furan-3-ylmethyl intermediate with 2-methoxyethylamine under controlled conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted methoxyethyl derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and methoxyethyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide
  • N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-2-methylpropane-1-sulfonamide
  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-ethylpropane-1-sulfonamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide is unique due to the specific combination of its functional groups. The presence of the furan ring, methoxyethyl group, and sulfonamide moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-11(2)10-18(14,15)13(5-7-16-3)8-12-4-6-17-9-12/h4,6,9,11H,5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFMHHMBJNNGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N(CCOC)CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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